N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4,5-diiodophenyl}methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-{2-[(2,4-DICHLOROBENZYL)OXY]-4,5-DIIODOPHENYL}METHYLENE]NICOTINOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes dichlorobenzyl and diiodophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N’-[(E)-{2-[(2,4-DICHLOROBENZYL)OXY]-4,5-DIIODOPHENYL}METHYLENE]NICOTINOHYDRAZIDE involves several steps. Typically, the process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The synthetic route often includes:
Formation of the Dichlorobenzyl Intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Iodination: The intermediate is then iodinated to introduce the iodine atoms at the desired positions on the phenyl ring.
Condensation Reaction: The iodinated intermediate undergoes a condensation reaction with nicotinohydrazide under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
N’-[(E)-{2-[(2,4-DICHLOROBENZYL)OXY]-4,5-DIIODOPHENYL}METHYLENE]NICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-{2-[(2,4-DICHLOROBENZYL)OXY]-4,5-DIIODOPHENYL}METHYLENE]NICOTINOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(2,4-DICHLOROBENZYL)OXY]-4,5-DIIODOPHENYL}METHYLENE]NICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N’-[(E)-{2-[(2,4-DICHLOROBENZYL)OXY]-4,5-DIIODOPHENYL}METHYLENE]NICOTINOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-[(E)-{2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylene]nicotinohydrazide
- N’-[(E)-{2-[(2,6-Dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylene]nicotinohydrazide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and potential applications
Properties
Molecular Formula |
C20H13Cl2I2N3O2 |
---|---|
Molecular Weight |
652.0 g/mol |
IUPAC Name |
N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]-4,5-diiodophenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13Cl2I2N3O2/c21-15-4-3-13(16(22)7-15)11-29-19-8-18(24)17(23)6-14(19)10-26-27-20(28)12-2-1-5-25-9-12/h1-10H,11H2,(H,27,28)/b26-10+ |
InChI Key |
IDYOHYXBWLSXRN-NSKAYECMSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2OCC3=C(C=C(C=C3)Cl)Cl)I)I |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2OCC3=C(C=C(C=C3)Cl)Cl)I)I |
Origin of Product |
United States |
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